LY 206130

Description

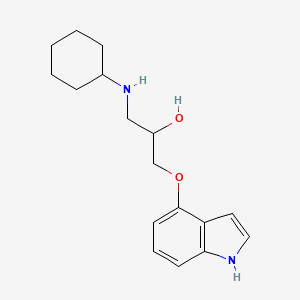

Structure

2D Structure

3D Structure

Properties

CAS No. |

127414-58-8 |

|---|---|

Molecular Formula |

C17H24N2O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol |

InChI |

InChI=1S/C17H24N2O2/c20-14(11-19-13-5-2-1-3-6-13)12-21-17-8-4-7-16-15(17)9-10-18-16/h4,7-10,13-14,18-20H,1-3,5-6,11-12H2 |

InChI Key |

PITGAFMHSKTZOO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O |

Canonical SMILES |

C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1H-indol-4-yloxy)-3-(cyclohexylamino)-2-propanol maleate LY 206130 LY 206130 maleate LY-206130 |

Origin of Product |

United States |

Molecular Pharmacology of Ly 206130

Serotonin (B10506) 5-HT1A Receptor Binding Profile of LY 206130

Quantitative Receptor Affinity and Selectivity (e.g., IC50 values)

This compound has been identified as a potent antagonist of the serotonin 5-HT1A receptor. In studies using cells expressing the human 5-HT1A receptor, this compound demonstrated significant inhibitory activity. Its potency, as measured by its half-maximal inhibitory concentration (IC50), was determined to be 7.1 nM. nih.gov This places it among a series of potent 5-HT1A receptor antagonists. For comparison, the selective 5-HT1A receptor antagonist WAY 100635 exhibited an IC50 of 2.3 nM in the same assay, indicating a higher potency. nih.gov

The rank order of potency for a series of 5-HT1A receptor antagonists was established as follows: WAY 100635 > this compound > WAY 100135 (30.8 nM) > pindolol (76.2 nM) > (-)UH-301 (92.8 nM). nih.gov These values were determined by evaluating the inhibition of the 8-OH-DPAT-stimulated response in cells expressing the human 5-HT1A receptor. nih.gov

| Compound | IC50 (nM) |

| WAY 100635 | 2.3 |

| This compound | 7.1 |

| WAY 100135 | 30.8 |

| Pindolol | 76.2 |

| (-)UH-301 | 92.8 |

This table presents the half-maximal inhibitory concentration (IC50) values for this compound and other 5-HT1A receptor antagonists, indicating their relative potencies.

Competitive Antagonism at the 5-HT1A Receptor

This compound functions as a competitive antagonist at the 5-HT1A receptor. patsnap.com This means that it binds to the same site on the receptor as the endogenous ligand, serotonin (5-HT), and other 5-HT1A agonists, thereby blocking their effects. patsnap.com The mechanism of competitive antagonism involves the antagonist reversibly binding to the receptor's active site. By occupying this site, it prevents the agonist from binding and initiating the downstream signaling cascade that is normally triggered by receptor activation. patsnap.com The effectiveness of a competitive antagonist is dependent on its concentration and its affinity for the receptor relative to the agonist's concentration and affinity.

Molecular Interactions of this compound with the 5-HT1A Receptor

Structural Determinants of 5-HT1A Antagonist Binding

The binding of antagonists to the 5-HT1A receptor is governed by specific structural features of both the ligand and the receptor. The 5-HT1A receptor, like other G protein-coupled receptors (GPCRs), possesses a transmembrane structure with a ligand-binding pocket. researchgate.net The specificity of antagonist binding is determined by the precise interactions between the chemical moieties of the antagonist and the amino acid residues lining this binding pocket. While the exact structural determinants for this compound binding are not fully elucidated in the provided information, general principles of antagonist binding to serotonin receptors involve interactions with key residues. For instance, in the related 5-HT2A receptor, phenylalanine residues have been shown to be crucial for the binding of certain agonists. nih.gov Such specific amino acid interactions are critical for stabilizing the antagonist-receptor complex and preventing the conformational changes required for receptor activation.

Investigation of 5-HT1A Receptor Binding Sites for this compound

The binding site for antagonists like this compound on the 5-HT1A receptor is located within the transmembrane domain. This orthosteric binding site is the same site that binds the endogenous agonist serotonin. nih.gov The interaction of antagonists with this site prevents the receptor from adopting an active conformation, thereby blocking signal transduction. Studies on the 5-HT1A receptor have revealed the importance of specific amino acid residues in forming this binding pocket. For example, polar contacts with residues such as Tyr390 and Asn386 have been identified as important for the binding of some ligands. unimore.it While the specific interactions for this compound are not detailed, it is understood that its binding to this site is what confers its antagonistic properties.

In Vitro Pharmacological Characterization of Ly 206130

Cell-Based Assay Systems

Cell-based assay systems provide a controlled environment to study the effects of compounds on specific receptors and cellular processes. These systems can utilize cell lines engineered to express target receptors or primary cells that naturally express these receptors.

Utilization of Recombinant 5-HT1A Receptor Expression Systems (e.g., CHO Cells)

Recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, are frequently used in pharmacological studies due to their ease of culture and ability to express specific recombinant proteins like G protein-coupled receptors (GPCRs) at high levels. Studies evaluating 5-HT1A receptor ligands, including LY 206130, have been conducted using CHO cells engineered to express the human 5-HT1A receptor (h5-HT1A x CHO) nih.gov. These cell lines allow for focused investigation of the compound's interaction with the target receptor without the complexity of other receptor subtypes present in native tissues. CHO-K1 cells expressing human serotonin (B10506) 5-HT1A receptors have also been utilized and validated for calcium testing, indicating their suitability for assessing receptor-mediated intracellular calcium dynamics nih.gov.

Assessment in Primary Neuronal Cell Cultures

Primary neuronal cell cultures, derived directly from nervous tissue, offer a more physiologically relevant model compared to immortalized cell lines, as they retain many of the characteristics of neurons in their native environment. This compound has been validated using neurotoxicity assays conducted in primary cell cultures, including hippocampal explant cultures. The use of primary neurons allows for the assessment of a compound's effects on neuronal survival, function, and potential neuroprotective or neurotoxic properties. Techniques such as surface biotinylation are employed in primary neuronal cultures to study changes in the expression of surface proteins, which can be relevant to receptor function and signaling.

Functional Assays

Functional assays are employed to quantify the biological activity of a compound at its target receptor, providing insights beyond simple binding affinity.

Quantitative Receptor Binding Methodologies

Quantitative receptor binding methodologies are used to determine the affinity of a compound for a specific receptor. These methods typically involve the use of radiolabeled ligands that bind to the receptor, and the ability of the test compound to displace the labeled ligand is measured. Studies using h5-HT1A x CHO cells have provided estimated 5-HT1A receptor binding affinities for various ligands, including this compound nih.gov. While specific detailed binding data (like Ki values) for this compound across multiple studies were not extensively detailed in the provided snippets, the mention of estimated binding affinities in conjunction with functional assays highlights the standard practice of using binding data to complement functional characterization nih.gov.

Functional Assays of Receptor Activity (e.g., cAMP Accumulation)

Functional assays assessing receptor activity measure the downstream cellular responses triggered by receptor activation or inhibition. For GPCRs like the 5-HT1A receptor, which is typically negatively coupled to adenylyl cyclase via Gi/o proteins, a common functional assay measures changes in intracellular cyclic AMP (cAMP) levels. Agonist binding to the 5-HT1A receptor leads to a decrease in cAMP production, while antagonists can block the effect of agonists, leading to increased cAMP levels, particularly in the presence of an adenylyl cyclase activator like forskolin.

Parallel studies evaluating 5-HT1A receptor ligands in h5-HT1A x CHO cells have included the assessment of the inhibition of forskolin-stimulated adenylyl cyclase activity (cAMP assay) nih.gov. These studies revealed that while agonist potencies were generally similar between cAMP assays and other functional assays like microphysiometry, antagonists, including this compound, appeared weaker in the cAMP assay compared to the microphysiometer nih.gov. This suggests that the functional outcome measured can influence the apparent potency of antagonists. This compound has been identified as a 5-HT1A receptor antagonist.

Data on the inhibitory activity of this compound in the context of 5-HT1A receptor function in CHO cells has been reported. In one study using h5-HT1A x CHO cells and assessing the inhibition of the 8-OH-DPAT-stimulated response via microphysiometry, this compound showed an IC50 of 7.1 nM nih.gov. This placed this compound in a rank order of potency among tested antagonists, following WAY100635 nih.gov.

| Compound | Assay Type | Cell Line | IC50 (nM) |

| This compound | Microphysiometry | h5-HT1A x CHO | 7.1 |

Note: Data extracted from search result nih.gov.

Analysis of Intracellular Signal Transduction Cascades (e.g., Calcium Dynamics, Reporter Gene Expression)

Beyond immediate changes in second messengers like cAMP, in vitro studies can delve into the broader intracellular signal transduction cascades modulated by receptor activity. This includes analyzing calcium dynamics and the activation of downstream signaling proteins or reporter gene expression.

The 5-HT1A receptor can influence various signaling pathways, including those involving calcium. CHO-K1 cells expressing human serotonin 5-HT1A receptors have been specifically validated for calcium testing, indicating that receptor activation or inhibition in this system can lead to measurable changes in intracellular calcium levels nih.gov. Calcium signaling is a critical component of many cellular processes, including neuronal function and survival.

Furthermore, 5-HT1A receptor activation has been shown to influence pathways such as the PI3K/Akt and ERK1/2 cascades in cell lines expressing the receptor, including CHO cells. These pathways are involved in cell survival and other cellular responses. Studies have indicated that the effects on these pathways can be sensitive to inhibitors of Gi/o proteins, consistent with the known coupling of the 5-HT1A receptor. While direct studies detailing the effects of this compound on these specific downstream cascades (like calcium dynamics or reporter gene expression linked to these pathways) were not prominently featured in the provided results, the established coupling of the 5-HT1A receptor to these pathways in commonly used in vitro systems suggests that such investigations are relevant to the comprehensive pharmacological characterization of its ligands. Reporter gene assays, which link receptor activity to the expression of a readily measurable protein, are also a tool for analyzing signal transduction, although specific applications with this compound were not detailed in the provided information.

Investigation of Protein Expression and Subcellular Localization

Studies investigating the effects of compounds on protein expression and subcellular localization aim to understand how a molecule influences the levels and distribution of proteins within a cell. Changes in protein expression can indicate altered synthesis or degradation, while changes in localization can affect protein function by relocating it to different cellular compartments. Techniques such as immunofluorescence and RNA sequencing can be used to confirm the regulation of gene and protein expression and their association with cellular processes. researchgate.net The prediction of protein subcellular localization from amino acid sequences is an active area of bioinformatics research, with recent advances in machine learning and proteomics contributing to this field. frontiersin.org Image-based methods utilizing fluorescence microscopy and immunohistochemistry are also increasingly used to determine protein subcellular localization. frontiersin.org While the provided search results discuss general methods for investigating protein expression and localization researchgate.netfrontiersin.orgbiorxiv.orgplos.org, and mention this compound in the context of a location in India mdpi-res.commdpi-res.com, specific detailed research findings on how this compound directly impacts the expression levels or subcellular localization of particular proteins were not found within the search results.

Broader Pharmacological Profiling

Cross-receptor profiling involves evaluating a compound's affinity and activity at various receptors. Off-target interaction assessment aims to identify unintended binding or activity at proteins other than the primary target. Understanding off-target interactions is crucial in drug development to minimize unwanted side effects and toxicity. tainstruments.commdpi.comnih.govnih.gov Studies suggest that small molecules can interact with multiple targets, and these off-target interactions can sometimes contribute to a drug's effects. mdpi.comnih.govnih.gov Isothermal Titration Calorimetry (ITC) is a technique used to characterize binding interactions, providing insights into binding affinity and stoichiometry, which can help reduce off-target interactions. tainstruments.com

This compound has been identified as a 5-HT1A receptor antagonist. researchgate.net Research involving co-administration of duloxetine (B1670986) and this compound, a 5-HT1A receptor antagonist, showed elevated monoamine levels that significantly exceeded levels elicited by either agent alone. caldic.comresearchgate.net Another study comparing different 5-HT1A antagonists, including LY-206130 (referred to as LYPA), noted differential effects on stimulated hormone responses and different effects depending on whether administered systemically or centrally. karger.com It was also noted that LYPA possesses some affinity for the β-receptor. karger.com

Investigating the modulation of enzymatic pathways reveals how a compound affects the activity of various enzymes involved in cellular signaling and processes. This can include kinases, phosphatases, proteases, and epigenetic enzymes.

Kinases: Protein kinases play critical roles in cellular signaling, and their modulation is a common therapeutic strategy. nih.gov Inhibitors targeting kinases are used in various diseases, including cancer. nih.govnih.gov While the search results discuss kinase inhibitors and their mechanisms nih.govnih.gov, and mention this compound in a list that includes "Protein Kinase G" , specific data detailing the direct modulation of kinase activity by this compound were not found.

Phosphatases: Phosphatases are enzymes that remove phosphate (B84403) groups from proteins, counteracting the effects of kinases. Their modulation can also impact cellular signaling. The search results mention phosphatases in the context of drug-induced liver injury ljmu.ac.uk and signal systems responsible for transporter and receptor trafficking patterns researchgate.net, and list "phosphatase 3" google.com, but specific data on this compound's effects on phosphatase activity were not identified.

Proteases: Proteases are enzymes that break down proteins. Modulation of protease activity is relevant in various physiological and pathological processes, such as wound healing. woundchek.comdiabetesonthenet.comalphamedicalsolutions.com.aunih.gov Elevated protease activity has been observed in chronic wounds. diabetesonthenet.comnih.gov While the search results discuss protease modulation in the context of wound healing woundchek.comdiabetesonthenet.comalphamedicalsolutions.com.aunih.gov and mention that protease activity is decreased by collagen mdpi-res.com, specific data on this compound's effects on protease activity were not found.

Epigenetic Enzymes: Epigenetic enzymes, such as DNA methyltransferases and histone deacetylases, modify DNA and histone proteins, influencing gene expression without altering the underlying DNA sequence. mdpi.comnih.govfrontiersin.org Modulation of these enzymes is an area of interest in various diseases, including cancer. mdpi.comnih.govfrontiersin.org Databases exist to facilitate the study of epigenetic enzymes and modulators. shsmu.edu.cn While the search results highlight the importance of epigenetic enzyme modulation mdpi.comnih.govfrontiersin.orgshsmu.edu.cn, specific data on this compound's effects on epigenetic enzyme activity were not identified.

Summary of Enzymatic Pathway Modulation Findings: Based on the provided search results, while this compound is mentioned in contexts related to kinases , and the importance of modulating various enzyme classes (kinases, phosphatases, proteases, epigenetic enzymes) is discussed mdpi-res.comresearchgate.netnih.govnih.govljmu.ac.ukwoundchek.comdiabetesonthenet.comalphamedicalsolutions.com.aunih.govmdpi.comnih.govfrontiersin.orgshsmu.edu.cn, specific detailed data on the direct modulation of these enzymatic pathways by this compound were not consistently available in the provided snippets.

Data Tables:

Based on the available information regarding cross-receptor profiling, a summary of this compound's interactions can be presented. Note that detailed quantitative data (like Ki or IC50 values for all interactions) were not comprehensively available across all mentioned targets in the provided snippets, except for its characterization as a 5-HT1A antagonist.

Intended Interactive Table: Receptor Interactions of this compound

| Receptor Target | Observed Effect | Notes | Source(s) |

| 5-HT1A Receptor | Antagonist | Presynaptic antagonist | researchgate.netkarger.com |

| β-receptor | Some affinity | Less pronounced inhibitory effect than WAY-100635 | karger.com |

| Other Monoamine Receptors (CNS) | Lacks affinity | Based on duloxetine profile context | caldic.com |

Intended Interactive Table: Modulation of Enzymatic Pathways by this compound

Based on the search results, direct, specific data on this compound's modulation of kinases, phosphatases, proteases, or epigenetic enzymes is limited. The information available primarily discusses the general importance of modulating these enzyme classes or lists this compound in broader contexts. Therefore, a detailed table of enzymatic modulation by this compound cannot be generated from the provided snippets.

Preclinical Neurobiological Investigations of Ly 206130

Neurotransmitter System Modulation by LY 206130

This compound has been characterized as a serotonin (B10506) 5-HT1A receptor antagonist. Its effects on neurotransmitter systems, particularly when administered alone or in combination with other compounds, have been explored to understand its potential neurobiological mechanisms.

Serotonergic System Interactions

The interaction of this compound with the serotonergic system has been a key area of preclinical research, particularly concerning its influence on serotonin autoregulation and extracellular concentrations.

Studies using in vivo microdialysis in rat hypothalamus have investigated the effects of this compound on extracellular serotonin (5-HT) levels. When administered alone at a dose of 3.0 mg/kg subcutaneously (s.c.), this compound did not significantly affect 5-HT levels. researchgate.netnih.gov However, the ability of reuptake inhibitors to increase extracellular 5-HT levels may be limited by autoinhibition mediated at the 5-HT1A autoreceptor. caldic.com Concurrent administration of this compound, a 5-HT1A receptor antagonist, with duloxetine (B1670986), a dual 5-HT and norepinephrine (B1679862) (NE) uptake inhibitor, resulted in a significant increase in extracellular hypothalamic 5-HT concentrations. researchgate.netcaldic.com Specifically, coadministration of this compound (3.0 mg/kg, s.c.) and duloxetine (4.0 mg/kg, i.p.) led to a 5.7-fold increase in 5-HT levels over basal levels in conscious, freely moving rats. researchgate.net This suggests that blocking 5-HT1A autoreceptors with this compound can potentiate the increase in extracellular 5-HT induced by uptake inhibition. researchgate.netcaldic.com

Noradrenergic System Interactions

Preclinical investigations have also examined the effects of this compound on the noradrenergic system, focusing on norepinephrine release and extracellular levels.

This compound administered alone at 3.0 mg/kg s.c. significantly increased norepinephrine (NE) levels by 60% in rat hypothalamus. researchgate.netnih.gov Furthermore, coadministration of this compound (3.0 mg/kg, s.c.) with duloxetine (4.0 mg/kg, i.p.) resulted in a substantial increase in extracellular hypothalamic NE concentrations, reaching 4.8-fold over basal levels. researchgate.netcaldic.com This potentiation of NE increase when combining this compound with a dual uptake inhibitor suggests an interaction between the serotonergic and noradrenergic systems, where enhanced serotonergic action due to 5-HT1A autoreceptor blockade may contribute to increased NE release. caldic.com

Dopaminergic System Interactions

The impact of this compound on the dopaminergic system, particularly on dopamine (B1211576) release and extracellular levels, has also been investigated in preclinical settings.

Studies have shown that this compound (3.0 mg/kg, s.c.) administered alone significantly increased dopamine (DA) levels by 34% in rat hypothalamus. researchgate.netnih.gov Similar to the effects observed in the serotonergic and noradrenergic systems, the coadministration of this compound (3.0 mg/kg, s.c.) and duloxetine (4.0 mg/kg, i.p.) led to a significant increase in extracellular hypothalamic DA concentrations, reaching threefold over their respective basal levels. researchgate.netcaldic.com This suggests that this compound, particularly in combination with dual reuptake inhibition, can influence dopaminergic neurotransmission. researchgate.netcaldic.com

Summary of this compound Effects on Extracellular Monoamine Levels in Rat Hypothalamus (Preclinical Data)

| Treatment | Extracellular 5-HT Levels (% of Basal) | Extracellular NE Levels (% of Basal) | Extracellular DA Levels (% of Basal) |

| This compound (3.0 mg/kg, s.c.) | No significant effect | 160% | 134% |

| Duloxetine (4.0 mg/kg, i.p.) | No significant change | No significant change | No significant change |

| This compound + Duloxetine | 570% | 480% | 300% |

Note: Data is derived from preclinical studies in rat hypothalamus using in vivo microdialysis. researchgate.netnih.govcaldic.com

Mechanisms of Cross-System Neurotransmitter Modulation Mediated by 5-HT1A Antagonism

The 5-HT1A receptor is a subtype of serotonin receptor found in various brain regions, including areas critical for mood regulation, anxiety, and stress responses patsnap.com. These receptors primarily function through inhibitory G-proteins, leading to a decrease in intracellular cyclic AMP and generally exerting an inhibitory effect on neurotransmission patsnap.com. 5-HT1A receptors are located both on the cell bodies and dendrites of serotonergic neurons (autoreceptors) and on postsynaptic neurons nih.gov.

As a 5-HT1A receptor antagonist, this compound binds to these receptors and blocks the action of serotonin patsnap.com. By antagonizing 5-HT1A autoreceptors, compounds like this compound can potentially disinhibit the firing of serotonergic neurons, thereby increasing serotonin release in terminal regions nih.gov. This increase in serotonin availability can then influence other neurotransmitter systems through complex neuronal circuits and interactions with other receptor subtypes nih.gov.

Preclinical investigations have demonstrated that the antagonism of 5-HT1A receptors by this compound can lead to significant modulation of monoamine levels in the brain. For instance, concurrent administration of this compound with duloxetine, a dual serotonin-norepinephrine reuptake inhibitor, resulted in elevated extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine in the hypothalamus that significantly exceeded the levels observed with either agent administered alone caldic.com. This suggests that blocking 5-HT1A receptors enhances the effects of reuptake inhibition on monoamine levels, likely by counteracting the autoinhibitory feedback mediated by 5-HT1A autoreceptors caldic.com.

Pharmacological Synergism and Antagonism with this compound

Studies have explored the pharmacological interactions of this compound with various other psychoactive compounds, particularly those affecting the serotonergic system. These investigations aim to understand potential synergistic or antagonistic effects that could be relevant for therapeutic applications or to elucidate underlying neurobiological mechanisms.

Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs)

Selective Serotonin Reuptake Inhibitors (SSRIs) increase extracellular serotonin levels by blocking the reuptake transporter. The interaction between 5-HT1A antagonists and SSRIs has been a subject of interest due to the potential for enhanced serotonergic activity.

Potentiation of Fluoxetine-Mediated Neurobiological Effects

Research suggests that 5-HT1A receptor antagonism can potentiate the effects of SSRIs like fluoxetine (B1211875). While direct detailed data on this compound's potentiation of all fluoxetine-mediated neurobiological effects is extensive, studies with related 5-HT1A antagonists provide insight. For example, LY426965, another 5-HT1A antagonist, was shown to potentiate the effect of fluoxetine when coadministered to rats researchgate.net.

Investigations into neuroendocrine responses have also touched upon the interaction between this compound and fluoxetine. Prior intracerebroventricular (i.c.v.) infusion of LY-206130 inhibited prolactin (PRL) and corticotropin (B344483) (ACTH) responses induced by 5-hydroxytryptophan (B29612) (5-HTP) administered systemically in combination with fluoxetine in rats karger.com. This indicates that central 5-HT1A receptor blockade by this compound can modulate neuroendocrine responses influenced by increased serotonin availability from fluoxetine and its precursor.

Interactions with Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) inhibit the reuptake of both serotonin and norepinephrine. Combining an SNRI with a 5-HT1A antagonist like this compound has been explored to investigate potential enhancements in monoaminergic neurotransmission.

Enhancement of Duloxetine-Induced Monoamine Elevation

A notable interaction has been observed between this compound and the SNRI duloxetine. When duloxetine and this compound were coadministered, extracellular levels of serotonin, norepinephrine, and dopamine in the hypothalamus were significantly increased compared to the administration of either drug alone caldic.com. This enhancement of monoamine elevation is attributed to the blockade of 5-HT1A autoreceptors by this compound, which removes the inhibitory feedback on serotonergic neurons, thereby allowing duloxetine to exert a greater effect on increasing synaptic serotonin, which in turn can influence norepinephrine and dopamine levels caldic.com.

The magnitude of this enhancement is illustrated by the observed percentage increases in extracellular monoamine concentrations in the hypothalamus following concurrent administration of duloxetine and LY206130, as measured by in vivo microdialysis:

| Monoamine | Percentage Increase (vs. baseline) |

| Serotonin (5-HT) | 669% |

| Norepinephrine (NE) | 579% |

| Dopamine | 404% |

This data highlights a significant synergistic effect of combining duloxetine with this compound on central monoamine levels caldic.com.

Modulation of Other Serotonergic Ligand Actions (e.g., 8-OH-DPAT, 5-MeODMT, WAY-100635)

This compound's activity as a 5-HT1A antagonist allows it to modulate the effects of other compounds that interact with serotonergic receptors, particularly 5-HT1A agonists.

Studies using the 5-HT1A receptor agonist 8-OH-DPAT have shown modulation by this compound. Intracerebroventricular administration of LY-206130 inhibited the PRL and ACTH responses induced by i.c.v. infusion of 8-OH-DPAT karger.com. Systemic administration of LYPA (likely referring to this compound) inhibited the PRL response to systemically administered 8-OH-DPAT, although it did not affect the ACTH response at the doses studied karger.com. This indicates differential modulation of neuroendocrine responses mediated by 8-OH-DPAT depending on the route of administration and the specific hormone measured karger.com.

Comparisons with other 5-HT1A antagonists, such as WAY-100635, are also relevant. WAY-100635 is a highly selective and silent 5-HT1A receptor antagonist unipa.it. Studies investigating the effects of compounds like 5-MeODMT, which interacts with 5-HT1A receptors, often use WAY-100635 to delineate the role of this receptor subtype nih.govnih.govresearchgate.net. While direct interaction studies between this compound and 5-MeODMT were not specifically detailed, the known 5-HT1A antagonistic action of this compound suggests it would similarly modulate 5-MeODMT's effects mediated through the 5-HT1A receptor. WAY-100635 has been shown to block certain behavioral effects of 5-MeODMT in rats, particularly those observed in the presence of MAO inhibitors and attributable to 5-HT1A activation nih.govnih.gov. Given that this compound and WAY-100635 are both 5-HT1A antagonists, they would likely exhibit similar modulatory effects on ligands acting at this receptor.

Pharmacological Characterization in Preclinical Disease Models Involving Ly 206130

Neurological Models

The neurological effects of LY 206130 have been a primary area of investigation in preclinical settings. Studies have explored its influence on seizure activity and feeding behaviors, suggesting interactions with neurotransmitter systems involved in these processes.

Epilepsy Models

Epilepsy is a neurological disorder characterized by recurrent seizures, and animal models are widely used to study the underlying mechanisms and evaluate potential anticonvulsant therapies. ilae.orgnih.gov

Studies in Genetically Epilepsy-Prone Rats (GEPRs)

Genetically Epilepsy-Prone Rats (GEPRs) are a well-established animal model used in epilepsy research due to their inherent susceptibility to audiogenic seizures. nih.gov Studies in GEPRs have investigated the effects of this compound, particularly in combination with other anticonvulsant agents. Research involving this compound in severe seizure GEPRs (GEPR-9s) has demonstrated its ability to enhance the anticonvulsant action of fluoxetine (B1211875). nih.gov This effect was found to be dependent on both the dose of this compound administered and the presence of serotonin (B10506) (5-HT). nih.gov

Mechanisms of Anticonvulsant Potentiation

The observed potentiation of anticonvulsant effects by this compound in epilepsy models is linked to its pharmacological activity, particularly its interaction with the serotonergic system. This compound is characterized as a serotonin 5-HT1A receptor antagonist. Studies suggest that 5-HT1A receptor antagonists can enhance the increase in extracellular serotonin produced by serotonin reuptake inhibitors like fluoxetine. nih.gov This enhancement of extracellular serotonin is considered physiologically important and is thought to mediate the anticonvulsant effect of fluoxetine in GEPRs. nih.gov Therefore, the mechanism by which this compound potentiates the anticonvulsant action of fluoxetine in GEPRs is likely through its blockade of 5-HT1A receptors, leading to increased extracellular serotonin levels. nih.gov

While primarily known as a 5-HT1A antagonist, this compound has also been reported to influence other neurotransmitter levels. At a dose of 3.0 mg/kg subcutaneously, this compound significantly increased norepinephrine (B1679862) levels by 60% and dopamine (B1211576) levels by 34%, without affecting serotonin levels when administered alone. This suggests potential complex interactions with neurotransmitter systems beyond its primary 5-HT1A antagonistic effect, which could also contribute to its pharmacological profile.

Feeding Behavior Models

Feeding behavior is a complex process regulated by various neural circuits and neurotransmitter systems. nih.govfrontiersin.org Preclinical models are used to investigate how compounds can modulate appetite and food intake. nih.govwhiterose.ac.uknih.gov

Modulation of Appetite-Related Behaviors

Research into the effects of this compound on feeding behavior suggests it may play a role in modulating appetite-related processes. While specific detailed studies on this compound's direct effects on feeding behavior were not extensively detailed in the search results, its interaction with the serotonergic and potentially other neurotransmitter systems (norepinephrine and dopamine) is relevant. Serotonin, norepinephrine, and dopamine are all known to be involved in the complex regulation of appetite, satiety, and reward pathways associated with feeding. nih.govfrontiersin.orgwhiterose.ac.uknih.gov Modulation of these systems by compounds like this compound could theoretically influence feeding behaviors, including the drive to eat and the response to food cues. nih.govfrontiersin.orgwhiterose.ac.uknih.gov Further specific studies would be needed to fully characterize the extent and mechanisms of this compound's impact on various aspects of feeding behavior models.

Urological Function Models

Information regarding the pharmacological characterization of this compound specifically in urological function models was not found within the scope of the conducted searches.

Modulation of Bladder Activity in Animal Models

Studies, particularly in cats, have investigated the effects of this compound on bladder activity. These investigations often employ cystometry, a technique involving the infusion of saline or irritating solutions like acetic acid into the bladder to assess bladder function guidetoimmunopharmacology.orgexportersindia.com. This compound has been characterized as a selective 5-HT1A receptor antagonist in these models guidetoimmunopharmacology.orgexportersindia.comwikipedia.orgwikipedia.org. Research indicates that 5-HT1A receptor agonists, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and 5-methoxy-N,N-dimethyltryptamine (5-MeODMT), induce dose-dependent decreases in bladder activity, particularly under conditions of bladder irritation induced by acetic acid infusion guidetoimmunopharmacology.orgexportersindia.com. This compound has been shown to reverse these bladder-inhibitory effects caused by the 5-HT1A receptor agonists guidetoimmunopharmacology.orgexportersindia.comwikipedia.org. This suggests that this compound, by blocking 5-HT1A receptors, can counteract the suppression of bladder contractions mediated through this receptor subtype in these animal models.

Effects on External Urethral Sphincter Function

The external urethral sphincter (EUS) plays a crucial role in maintaining urinary continence. Preclinical studies involving this compound have also examined its effects on EUS function, often utilizing electromyographic (EMG) recordings of EUS activity or assessing electrically evoked pudendal reflexes guidetoimmunopharmacology.orgexportersindia.com. In the context of 5-HT1A receptor modulation, agonists like 8-OH-DPAT and 5-MeODMT have been observed to cause dose-dependent increases in EUS EMG activity, particularly during induced bladder irritation guidetoimmunopharmacology.orgexportersindia.com. This compound, acting as a 5-HT1A antagonist, has been demonstrated to reverse these facilitatory effects of the agonists on EUS activity guidetoimmunopharmacology.orgexportersindia.comwikipedia.org. This indicates that this compound can attenuate the increased EUS activity mediated by 5-HT1A receptor activation in these preclinical settings.

Advanced Research Methodologies and Future Directions for Ly 206130 Studies

Innovative In Vitro Systems for Comprehensive Pharmacological Assessment

Advanced in vitro systems offer more physiologically relevant models compared to traditional 2D cell cultures, enabling a deeper understanding of compound interactions with receptors in complex cellular environments.

Application of Organoid and 3D Cell Culture Models for Receptor Studies

Organoid and 3D cell culture models represent significant advancements in recapitulating the complexity of native tissues and organs in vitro. These models allow for the study of cell-cell interactions, tissue architecture, and the influence of the microenvironment on receptor expression and function, aspects often lost in conventional monolayer cultures. While specific studies detailing the use of organoids or 3D cell cultures to investigate LY 206130 were not identified in the consulted literature, these systems hold considerable promise for future research. For instance, 5-HT neuron-enriched hindbrain-like organoids have been generated from human pluripotent stem cells and proposed as a screening platform for compounds affecting 5-HT release. Such models could potentially be employed to study the effects of this compound on 5-HT neurotransmission within a more complex, tissue-like structure, providing insights into its mechanism of action beyond simple receptor binding assays.

High-Throughput Screening and Lead Optimization Strategies for 5-HT1A Antagonists

High-throughput screening (HTS) is a widely used process in drug discovery that enables the rapid testing of large libraries of compounds against a specific biological target, such as the 5-HT1A receptor. HTS can identify initial "hits" or "leads" that show desired activity. Following HTS, lead optimization strategies are employed to improve the potency, selectivity, and pharmacokinetic properties of these initial hits. While the specific HTS and lead optimization strategies that led to the identification or development of this compound as a 5-HT1A antagonist were not detailed in the reviewed sources, HTS is a standard approach for discovering receptor ligands. QSAR models, which relate chemical structure to biological activity, can be integrated into HTS for more efficient database mining and identification of potential 5-HT1A binders. The development of this compound likely involved iterative cycles of synthesis, in vitro testing (including binding assays and functional assays to confirm antagonist activity), and structural modifications guided by structure-activity relationships, although specific data tables illustrating this process for this compound were not found.

Computational and In Silico Approaches

Computational and in silico methods play a crucial role in modern drug discovery and mechanistic studies, offering cost-effective and efficient ways to predict compound behavior and interactions.

Molecular Docking and Dynamics Simulations of this compound-5-HT1A Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule ligand, such as this compound, and a target protein, like the 5-HT1A receptor. Docking predicts the preferred binding orientation and affinity of a ligand within a receptor's binding site. MD simulations extend this by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction, conformational changes, and the influence of the surrounding environment (e.g., cell membrane). Although specific studies reporting molecular docking or MD simulations of this compound bound to the 5-HT1A receptor were not found, these methods are routinely applied to study 5-HT receptor interactions with other ligands. Applying these techniques to this compound could help elucidate the specific residues involved in its binding to the 5-HT1A receptor and the molecular basis for its antagonist activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics encompasses the use of computational methods to handle, analyze, and utilize chemical information. For this compound and its potential analogs, QSAR and cheminformatics approaches could be used to identify structural features that are critical for 5-HT1A receptor binding affinity and antagonist efficacy. By analyzing a dataset of this compound analogs with known activity, QSAR models could predict the activity of new, untested compounds, guiding the synthesis of novel antagonists with improved properties. Cheminformatics tools can also be used for virtual screening of chemical databases to identify potential new 5-HT1A antagonists based on structural similarity to this compound or known pharmacophores. While studies specifically applying QSAR or cheminformatics to a series of this compound analogs were not identified, these methods are valuable for lead optimization and the discovery of new chemical entities targeting the 5-HT1A receptor.

Concluding Remarks and Broader Academic Significance

Synthesis of Key Research Findings on LY 206130

Key research findings highlight the impact of this compound on monoamine neurotransmitter levels and its synergistic interactions with monoamine reuptake inhibitors. Studies in rats have demonstrated that this compound, when administered alone at a dose of 3.0 mg/kg subcutaneously, leads to significant increases in the extracellular levels of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) in the hypothalamus, specifically by 60% and 34%, respectively, without altering serotonin (B10506) (5-HT) levels. nih.govresearchgate.net

The co-administration of this compound with dual 5-HT and NE reuptake inhibitors, such as duloxetine (B1670986), has been shown to produce synergistic effects on extracellular monoamine concentrations. In rat hypothalamus, the combined administration of this compound and duloxetine resulted in substantial increases in 5-HT, NE, and DA levels, exceeding the levels observed with either compound alone. nih.govresearchgate.netcaldic.com Specifically, co-administration led to a 5.7-fold increase in 5-HT, a 4.8-fold increase in NE, and a 3-fold increase in DA levels over basal levels in the hypothalamus of conscious, freely moving rats. nih.govresearchgate.net This synergistic effect is attributed to the antagonism of somatodendritic 5-HT1A autoreceptors by this compound, which is thought to enhance serotonergic tone and consequently potentiate the release of NE and DA. researchgate.netcaldic.com

Furthermore, research involving the co-administration of this compound with the selective serotonin reuptake inhibitor fluoxetine (B1211875) has shown an enhanced increase in extracellular 5-HT in the rat hypothalamus. oup.comnih.gov This combination also led to a greater elevation of serum corticosterone, indicating a functional impact on hypothalamic 5-HT pathways. oup.comnih.gov

Beyond its effects on monoamine levels, this compound has been investigated for its influence on hormone secretion and its potential relevance in models of neurological conditions. Studies have indicated that this compound can differentially affect stimulated secretion of adrenocorticotropic hormone (ACTH) and prolactin (PRL), depending on the route of administration and the specific stimulus. karger.comscite.ai Intracerebroventricular administration of this compound inhibited both PRL and ACTH responses to certain stimuli, while intraperitoneal administration primarily inhibited the PRL response to 8-OH-DPAT. karger.comscite.ai It also inhibited restraint stress-induced ACTH secretion but not PRL secretion. karger.comscite.ai

In the context of epilepsy research, this compound has been shown to enhance the anticonvulsant effect of fluoxetine in a rat model of severe seizures, an effect that was found to be dependent on dose and 5-HT. researchgate.netnih.govnih.gov This suggests a role for 5-HT1A receptor antagonism in modulating seizure susceptibility, particularly when combined with interventions that increase serotonergic tone. researchgate.netnih.gov this compound is also recognized as a 5-HT1A receptor antagonist in the exploration of potential treatments for anxiety disorders, although the precise mechanisms in this context require further elucidation. numericable.fr

The following table summarizes the observed effects of this compound on monoamine levels in the rat hypothalamus:

| Compound(s) Administered | Dose & Route (Rat) | Effect on Extracellular NE | Effect on Extracellular DA | Effect on Extracellular 5-HT | Citation |

| This compound alone | 3.0 mg/kg, s.c. | Increased by 60% | Increased by 34% | No significant change | nih.govresearchgate.net |

| Duloxetine alone | 4.0 mg/kg, i.p. | No significant change | No significant change | No significant change | nih.govresearchgate.net |

| This compound + Duloxetine | 3.0 mg/kg, s.c. + | Increased to 4.8-fold | Increased to 3-fold | Increased to 5.7-fold | nih.govresearchgate.net |

| Fluoxetine + this compound | Not specified | Not specified | Not specified | Enhanced increase | oup.comnih.gov |

Identification of Unexplored Academic Research Frontiers

Despite the existing research, several academic research frontiers regarding this compound remain unexplored. While its primary action as a 5-HT1A antagonist is established, the full spectrum of its interactions with other neurotransmitter systems and receptor subtypes warrants further investigation. The precise mechanisms underlying the observed increases in NE and DA levels when this compound is administered alone, independent of changes in 5-HT levels, are not fully elucidated and represent an area for further study.

The differential effects of central versus peripheral administration of this compound on hormone secretion suggest distinct sites or mechanisms of action within the neuroendocrine axis that could be further explored. karger.comscite.ai Understanding the specific neuronal circuits and receptor populations involved in these differential responses is crucial.

Furthermore, while studies indicate a potential role for this compound in modulating seizure activity and its relevance in anxiety models, the detailed neurobiological pathways and long-term effects associated with these observations require more in-depth investigation. numericable.frnih.govnih.gov Research into potential downstream molecular and cellular changes induced by this compound could provide a more comprehensive understanding of its pharmacological profile.

Investigating the potential academic utility of this compound as a pharmacological probe in a wider range of preclinical models of neurological and psychiatric disorders could reveal novel insights into the involvement of 5-HT1A receptors in these conditions.

Contribution of this compound Research to Neuropharmacological Paradigms

Research on this compound has made significant contributions to neuropharmacological paradigms, particularly in advancing the understanding of the functional consequences of 5-HT1A receptor modulation and the intricate interactions within monoaminergic systems. The findings demonstrating the synergistic effects of this compound with reuptake inhibitors have provided crucial evidence for the concept that 5-HT1A autoreceptor blockade can enhance the efficacy of drugs targeting monoamine transporters. nih.govresearchgate.netcaldic.com This has contributed to the rationale for developing combination therapies or compounds with polypharmacological profiles that simultaneously target reuptake mechanisms and specific receptor subtypes.

The use of this compound as a tool has helped to dissect the role of 5-HT1A receptors in regulating the activity of NE and DA neurons, highlighting the interconnectedness of these systems in modulating various brain functions. researchgate.netcaldic.com This has reinforced the understanding that neuropharmacological effects are often the result of complex network interactions rather than the modulation of a single target in isolation.

Furthermore, studies involving this compound have contributed to the understanding of the serotonergic system's influence on neuroendocrine regulation and seizure susceptibility. karger.comscite.ainih.govnih.gov These findings underscore the diverse roles of 5-HT1A receptors in the central nervous system and their potential as targets for influencing hormonal balance and neuronal excitability. The research on this compound exemplifies how selective pharmacological agents can be used to probe the functional significance of specific receptors and contribute to the broader understanding of neuropharmacological paradigms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.